1-Fluoro-2,6-dichloropyridinium Triflate

概要

説明

The compound "1-Fluoro-2,6-dichloropyridinium Triflate" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridinium compounds and their synthesis, properties, and reactions, which can provide insights into the characteristics of similar compounds like "1-Fluoro-2,6-dichloropyridinium Triflate" .

Synthesis Analysis

The synthesis of fluorinated pyridinium compounds typically involves the reaction of pyridine derivatives with fluorinating agents. For example, the synthesis of 1-fluoro-2,4,6-trimethylpyridinium triflate involves fluorination of the corresponding pyridine with molecular fluorine in the presence of metal triflate salts . Similarly, N-fluoropyridinium salts are synthesized through counter anion displacement reactions of unstable pyridine-F2 compounds or fluorination of salts of pyridines with protonic acids or silyl esters with F2 . These methods could potentially be adapted for the synthesis of "1-Fluoro-2,6-dichloropyridinium Triflate".

Molecular Structure Analysis

The molecular structure of fluorinated pyridinium compounds is characterized by the presence of a positively charged nitrogen atom in the pyridine ring and a fluorine atom bonded to the nitrogen. The presence of substituents on the pyridine ring, such as chloro or methyl groups, can influence the geometry and electronic distribution of the molecule . The crystal and molecular structures of related compounds, such as 1-(2',6'-dichlorobenzyl)-2-pyridone, have been determined by X-ray diffraction analysis, providing detailed information on bond lengths and angles .

Chemical Reactions Analysis

Fluorinated pyridinium compounds are known to participate in various chemical reactions, particularly electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to be an effective reagent for the quantitative fluorination of aromatic substrates . This suggests that "1-Fluoro-2,6-dichloropyridinium Triflate" could also be used in similar electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridinium compounds include their melting points, solubility, and stability. For example, 1-fluoro-2,4,6-trimethylpyridinium triflate is reported to form stable crystals that can withstand temperatures up to 150°C without decomposition . These compounds are generally soluble in polar solvents and can be purified by recrystallization . The stability of N-fluoropyridinium salts is influenced by the nucleophilicity or basicity of the counter anions and the electronic nature of the ring substituents .

科学的研究の応用

Applications in Aqueous Fluoroalkylation

Fluoroalkylation Reactions in Aqueous Media : Fluorine-containing functionalities, due to their unique effects on the physical, chemical, and biological properties of a molecule, are crucial in the design of new pharmaceuticals, agrochemicals, and functional materials. Aqueous fluoroalkylation has evolved as a field of interest, focusing on mild, environment-friendly, and efficient incorporation of fluorinated or fluoroalkylated groups into target molecules. Water, used as a (co)solvent or reactant, facilitates various fluoroalkylation reactions like trifluoromethylation, difluoromethylation, and others under eco-friendly conditions. Despite significant advancements, the field is open for further development and innovation (Song et al., 2018).

Role in Transition Metal-Catalyzed Reactions

Nonafluorobutanesulfonates in Transition Metal-Catalyzed Reactions : Nonafluorobutanesulfonates, and similar higher fluorinated sulfonates, have displayed numerous advantages over commonly used triflates in metal-catalyzed processes such as Heck, Suzuki, Sonogashira, and other couplings. These compounds present a cost-effective and efficient alternative in laboratory and industrial-scale organic synthesis, contributing significantly to the field of synthetic chemistry (Hoegermeier & Reissig, 2009).

Environmental Degradation and Biodegradability

Microbial Degradation of Polyfluoroalkyl Chemicals : The environmental fate and effects of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, are complex. Understanding microbial degradation pathways, half-lives, and the defluorination potential of these chemicals is essential for evaluating their environmental impact and for formulating strategies for their management and bioremediation (Liu & Avendaño, 2013).

Influence on Liquid Crystal Properties

Fluorinated Liquid Crystals - Properties and Applications : The fluoro substituent significantly influences the properties of liquid crystals, affecting their melting point, mesophase morphology, transition temperatures, and other physical properties. This impact is pivotal in the development of materials for liquid crystal display applications, where the tailoring of properties can lead to commercially successful products (Hird, 2007).

Fluorinated Alternatives in Environmental Safety

Health Risks of Novel Fluorinated Alternatives : The study of the environmental effects of alternative per- and polyfluoroalkyl substances (PFASs) is crucial due to their persistence, bioaccumulation, long-distance migration, and toxicity. Current research suggests that these novel fluorinated alternatives may exhibit comparable or even more serious potential toxicity than legacy PFASs, necessitating further toxicological studies to ascertain their safety (Wang et al., 2019).

作用機序

Target of Action

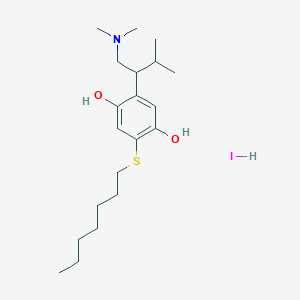

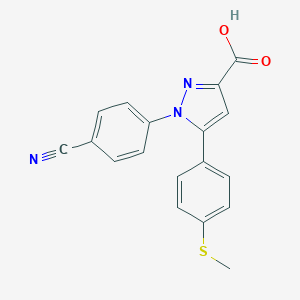

The primary target of 1-Fluoro-2,6-dichloropyridinium Triflate, also known as 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate, is organic compounds . This compound is used in the fluorination of various organic compounds .

Mode of Action

The compound acts as a versatile reagent for the transformation of thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide . It also participates in electrolytic partial fluorination and diastereoselective anodic fluorination . The electronic nature of the substituents on the ring dictates the potency and selectivity of the reagent .

Biochemical Pathways

The compound affects the biochemical pathways involved in the fluorination of organic compounds . It is used in regioselective, electrochemical fluorination , and the fluorination of alkenes with N-F type of reagents .

Result of Action

The result of the compound’s action is the fluorination of various organic compounds . This can lead to the creation of new compounds with potentially useful properties. For example, it can transform thioglycosides into ο-glycoside, glycosyl azide, and sulfoxide .

特性

IUPAC Name |

2,6-dichloro-1-fluoropyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

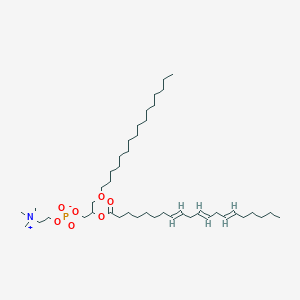

InChI |

InChI=1S/C5H3Cl2FN.CHF3O3S/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)8(5,6)7/h1-3H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRVNARKRKXQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)F)Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F4NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371980 | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2,6-dichloropyridinium Triflate | |

CAS RN |

130433-68-0 | |

| Record name | 2,6-Dichloro-1-fluoropyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-1-fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)

![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)

![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)